![molecular formula C22H22FN3O3 B2895450 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone CAS No. 1705105-87-8](/img/structure/B2895450.png)
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This structure is often found in various pharmaceuticals due to its bioactivity .
Scientific Research Applications
Crystal Packing and Molecular Interactions
- A study by Sharma et al. (2019) explored the crystal packing of 1,2,4-oxadiazole derivatives, including compounds similar to the specified chemical. This research revealed the significance of lone pair-π interactions and halogen bonds in the crystal packing of these derivatives. The molecular conformations were found to be stabilized through these non-covalent interactions, emphasizing their role in supramolecular architectures (Sharma et al., 2019).
Therapeutic Applications in Neuropharmacology
- ADX47273, a compound structurally related to the one , has been identified as a potent and selective metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator. Liu et al. (2008) discovered its potential in treating conditions like schizophrenia, as it displayed procognitive and antipsychotic-like activities in preclinical models (Liu et al., 2008).
Antiproliferative and Antimicrobial Activity
- Prasad et al. (2018) synthesized and evaluated a novel bioactive heterocycle structurally similar to the compound . Their findings indicated antiproliferative activity, highlighting its potential in cancer research. The compound also exhibited inter and intra-molecular hydrogen bonding, contributing to molecular stability (Prasad et al., 2018).
Serotonin Receptor Agonism
- Research by Colpaert et al. (2004) on a similar compound, F 13640, showed its role as a high-efficacy 5-HT(1A) receptor agonist. It demonstrated a curative-like action on allodynia in rats with spinal cord injury, indicating potential therapeutic applications in pain management (Colpaert et al., 2004).
Crystal Structure Analysis
- Benaka Prasad et al. (2018) focused on the synthesis and structural exploration of compounds with the 1,2,4-oxadiazol moiety. The research provided insights into the crystal structure and potential pharmaceutical applications of these compounds (Benaka Prasad et al., 2018).
Mechanism of Action
properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-28-19-11-5-3-9-17(19)22(27)26-12-6-7-15(14-26)13-20-24-21(25-29-20)16-8-2-4-10-18(16)23/h2-5,8-11,15H,6-7,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJWCPWWTZGIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone |
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